Lower Gas‑Phase Ionisation Energy vs. 2‑Cyanothiophene and 2‑Cyanofuran
2‑Cyanoselenophene exhibits a gas‑phase ionisation energy (IE) of 9.266 eV measured by photoelectron spectroscopy [REFS‑1]. This is 0.57 eV lower than the 9.83 ± 0.05 eV (EI) reported for 2‑cyanothiophene [REFS‑2] and 0.18 eV lower than the 9.45 eV (PE) of 2‑cyanofuran [REFS‑3], indicating that the selenium analogue is the strongest electron donor of the three chalcogen‑substituted nitriles. A lower IE translates into easier oxidation, a higher‑lying HOMO, and greater susceptibility to charge‑transfer complexation.
| Evidence Dimension | Gas‑phase ionisation energy (eV) |
|---|---|
| Target Compound Data | 9.266 eV (PE) |
| Comparator Or Baseline | 2‑Cyanothiophene 9.83 ± 0.05 eV (EI); 2‑Cyanofuran 9.45 eV (PE) |
| Quantified Difference | Δ = −0.57 eV vs. 2‑cyanothiophene; Δ = −0.18 eV vs. 2‑cyanofuran |
| Conditions | Gas‑phase; He(I) photoelectron spectroscopy and electron‑impact methods per NIST; vacuum. |
Why This Matters
Compounds with lower IE are stronger electron donors, which directly impacts charge‑transfer complex formation, redox catalysis, and doping efficiency in organic electronics – three applications where substituting selenium for sulfur or oxygen is not electrically neutral.
- [1] NIST Chemistry WebBook, 2‑Cyanoselenophene, IE = 9.266 eV (PE). Reineck, I. et al., Chem. Scr. 1983, 22, 209. View Source
- [2] NIST Chemistry WebBook, 2‑Thiophenecarbonitrile, IE = 9.83 ± 0.05 eV (EI). Linda, Marino et al., 1971. View Source
- [3] NIST Chemistry WebBook, 2‑Furancarbonitrile, IE = 9.45 eV (PE). Klapstein, MacPherson et al., 1990. View Source
